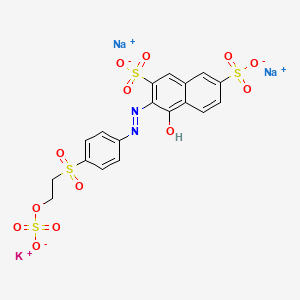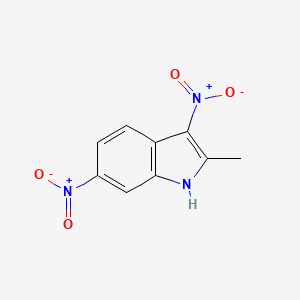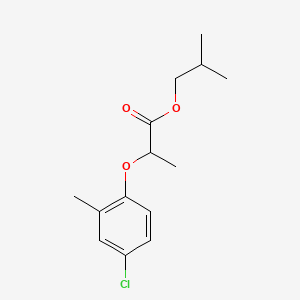![molecular formula C64H99N3O2S4 B12803015 3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of conjugated organic ligands This compound is characterized by its unique structure, which includes multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of the bithiophene core: This involves the coupling of thiophene units using palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolo[3,4-c]pyrrole core: This step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core.
Functionalization with octyldodecyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Including recrystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
科学研究应用
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Pharmaceuticals: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
作用机制
The mechanism of action of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to specific receptors: Modulating their activity and leading to downstream effects.
Interact with enzymes: Inhibiting or activating their function.
Incorporate into materials: Enhancing their electronic properties and stability.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine stands out due to its complex structure, which combines multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts enhanced electronic properties, making it suitable for advanced applications in materials science and electronics.
属性
分子式 |
C64H99N3O2S4 |
|---|---|
分子量 |
1070.8 g/mol |
IUPAC 名称 |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H96N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-51(35-31-27-21-17-13-9-3)47-65-61(57-42-40-50(6)70-57)59-60(64(65)68)62(58-46-45-56(72-58)55-44-43-54(71-55)53-41-39-49(5)69-53)66(63(59)67)48-52(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-46,51-52H,7-38,47-48H2,1-6H3;1H3 |
InChI 键 |
OZOXTRFJTKOBLF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)





![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)







